molecular formula C25H29N3O8 B1597073 Fmoc-L-Dap(Boc-Aoa)-OH CAS No. 600153-12-6

Fmoc-L-Dap(Boc-Aoa)-OH

Cat. No. B1597073
M. Wt: 499.5 g/mol
InChI Key: KHRQNEDYPNTPKW-FQEVSTJZSA-N
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Description

Fmoc-L-Dap(Boc-Aoa)-OH is a peptide derivative used in protein synthesis. It has a molecular formula of C25H29N3O8 and a molecular weight of 499.5 g/mol .


Physical And Chemical Properties Analysis

Fmoc-L-Dap(Boc-Aoa)-OH has a molecular weight of 499.5 g/mol . Unfortunately, the search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

  • Synthesis of Protected Amino Acids : Fmoc-L-Dap(Boc-Aoa)-OH is used in the synthesis of orthogonally protected amino acids. For example, Temperini et al. (2020) described a method for preparing methyl esters of l-Dap with the Fmoc group paired to other protecting groups like tosyl or Boc. This method is significant for the synthesis of non-proteinogenic amino acids, preserving the chirality of the carbon atom in the starting material (Temperini et al., 2020).

  • Peptide Nucleic Acid (PNA) Synthesis : The compound is useful in the synthesis of PNA oligomers. St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based PNA oligomerization, demonstrating its utility in creating PNA strands with selective binding properties (St Amant & Hudson, 2012).

  • Solid-Phase Peptide Synthesis : It also finds application in solid-phase peptide synthesis (SPPS). Larsen et al. (1993) discussed the use of Fmoc in SPPS, noting how the deprotection of the Fmoc group can be monitored and its influence on the secondary structure of peptides (Larsen et al., 1993).

  • Peptide Hydrogelation and Self-Assembly : Fmoc-L-Dap(Boc-Aoa)-OH is used in studying the self-assembly properties of peptides. Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of Fmoc-tripeptides, revealing differences in self-assembled structures based on the sequence and suggesting its potential in controlling hydrogel properties (Cheng et al., 2010).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRQNEDYPNTPKW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373240
Record name Fmoc-L-Dap(Boc-Aoa)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Dap(Boc-Aoa)-OH

CAS RN

600153-12-6
Record name Fmoc-L-Dap(Boc-Aoa)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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